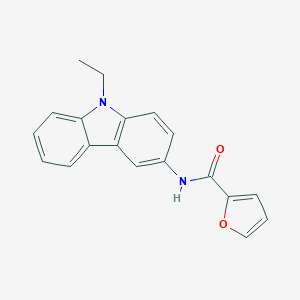
N-(9-ethyl-9H-carbazol-3-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ethyl-9H-carbazol-3-yl)-2-furamide is a compound that combines a carbazole moiety with a furan ring. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The incorporation of a furan ring into the structure can enhance the compound’s properties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide typically involves the reaction of 9-ethyl-9H-carbazole with furan-2-carboxylic acid or its derivatives. One common method includes the following steps:
Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: This intermediate is prepared by treating 9-ethyl-9H-carbazole with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Coupling with furan-2-carboxylic acid: The final step involves coupling 9-ethyl-9H-carbazol-3-carbaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst, such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The furan ring can participate in electrophilic substitution reactions, while the carbazole moiety can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products
Oxidation: Formation of oxidized derivatives of the furan ring.
Reduction: Formation of reduced derivatives of the carbazole moiety.
Substitution: Formation of substituted carbazole or furan derivatives.
Aplicaciones Científicas De Investigación
N-(9-ethyl-9H-carbazol-3-yl)-2-furamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide involves its interaction with molecular targets and pathways. Carbazole derivatives are known to inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine
- 1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine
- 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-2-furamide is unique due to the presence of both carbazole and furan moieties in its structure. This combination can enhance its biological activities and make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H16N2O2 |
|---|---|
Peso molecular |
304.3g/mol |
Nombre IUPAC |
N-(9-ethylcarbazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O2/c1-2-21-16-7-4-3-6-14(16)15-12-13(9-10-17(15)21)20-19(22)18-8-5-11-23-18/h3-12H,2H2,1H3,(H,20,22) |
Clave InChI |
BMWOLMXPIMAROR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C41 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















